Molecular Weight and Lipophilicity Shift vs. N-Phenyl Analog for Optimized Permeability
The target compound (MW 390.48) shows a distinct molecular weight increase of 28.05 g/mol compared to its direct N-phenyl analog, 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide (MW 362.43), due specifically to the 4-ethyl substitution on the N-aryl ring . While precise experimental logP data is unavailable for this specific molecule, the predicted logP of a closely related 3-cyclohexylcarbonylamino benzofuran-2-carboxamide analog is 5.19 , indicating a highly lipophilic profile. This property is a critical differentiator for membrane permeability and blood-brain barrier penetration potential, which the lower molecular weight N-phenyl analog or the 3-amino analog (MW 280.32) would not replicate.
| Evidence Dimension | Molecular Weight / Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 390.48 g/mol |
| Comparator Or Baseline | N-(4-ethylphenyl) removed: 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide, MW = 362.43 g/mol; Cyclohexaneamido removed: 3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, MW = 280.32 g/mol; LogP reference: 5.19 for 3-[(Cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide . |
| Quantified Difference | MW difference: +28.05 g/mol vs N-phenyl analog; +110.16 g/mol vs 3-amino analog |
| Conditions | Physicochemical properties calculated by PubChem and predicted by ACD/Labs Percepta Platform v14.00 for the reference analog. |
Why This Matters
For procurement, this ensures you are selecting a compound with a specific, higher lipophilicity and steric bulk that is critical for lead optimization campaigns targeting intracellular or CNS targets.
